

# "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester*

Cat. No.: B066404

[Get Quote](#)

## An In-depth Technical Guide to Methyl 2-(4-acetyl-2-methylphenoxy)acetate

A comprehensive analysis of its chemical identity, properties, and biological context based on related phenoxyacetic acid derivatives.

### Abstract

This technical guide provides a detailed overview of the chemical compound "**Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester**." Due to the limited availability of specific data for this molecule, this document focuses on its formal identification, including its IUPAC name and synonyms, and presents a comparative analysis of closely related phenoxyacetic acid derivatives. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the potential characteristics and synthesis of the title compound by examining the properties and experimental protocols of analogous structures.

### Chemical Identification

The compound with the descriptive name "**Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester**" is systematically named under IUPAC nomenclature.

### IUPAC Name

Based on the structural components, the formal IUPAC name is methyl 2-(4-acetyl-2-methylphenoxy)acetate. This name is derived by identifying the main chain as an acetate group, with a methyl ester, and a substituted phenoxy group at the 2-position. The substituent is a 4-acetyl-2-methylphenoxy group.

## Synonyms

Common synonyms for this compound include:

- Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

## Physicochemical Properties

Specific experimental data for methyl 2-(4-acetyl-2-methylphenoxy)acetate is not readily available in the public domain. However, the properties can be inferred by examining related compounds. The following table summarizes key properties of structurally similar molecules to provide an estimated profile.

Property	Ethyl 2-(2-acetyl-4-methylphenoxy)acetate[1]	Methyl 2-(4-acetylphenoxy)acetate	2-(4-chloro-2-methylphenoxy)acetic acid[2]	(2-Methylphenoxy)acetic acid[3][4]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>4</sub>	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	236.26 g/mol	Not Available	200.62 g/mol	166.17 g/mol
CAS Number	58335-85-6	Not Available	94-74-6	1878-49-5
Appearance	Not Available	Not Available	Solid	Not Available
Purity	≥90%	Not Available	97.0%	Not Available

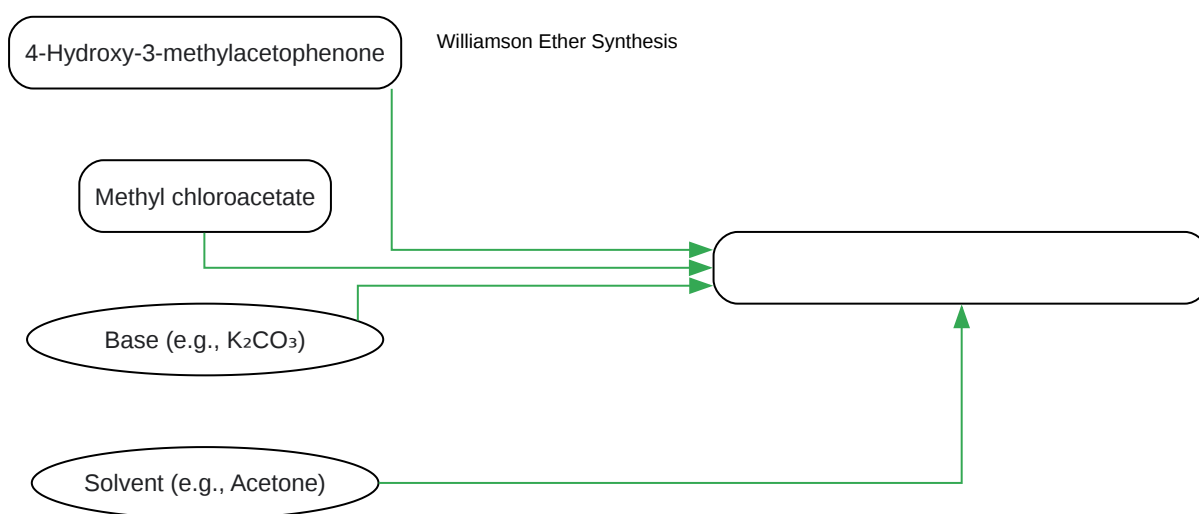
## Synthesis and Experimental Protocols

A definitive synthesis protocol for methyl 2-(4-acetyl-2-methylphenoxy)acetate has not been identified in the reviewed literature. However, the synthesis of related phenoxyacetic acids and

their esters typically involves the Williamson ether synthesis. This general approach can be adapted to produce the target compound.

## Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a substituted phenol with a haloacetic acid ester.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate.

## General Experimental Protocol (Adapted from related syntheses)

A general procedure for the synthesis of phenoxyacetic acid derivatives involves the following steps:

- Deprotonation of Phenol: The starting phenol, in this case, 4-hydroxy-3-methylacetophenone, is dissolved in a suitable polar aprotic solvent such as acetone or DMF. A base, typically a carbonate like potassium carbonate ( $K_2CO_3$ ) or a hydride like

sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming a phenoxide.

- **Nucleophilic Substitution:** Methyl chloroacetate is then added to the reaction mixture. The phenoxide acts as a nucleophile and displaces the chloride from methyl chloroacetate in an  $S_N2$  reaction.
- **Reaction Monitoring and Workup:** The reaction is typically stirred at an elevated temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure methyl 2-(4-acetyl-2-methylphenoxy)acetate.

## Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with methyl 2-(4-acetyl-2-methylphenoxy)acetate. However, the broader class of phenoxyacetic acid derivatives has been explored for various biological activities.

Research into related structures suggests potential for:

- **Herbicidal Activity:** Many phenoxyacetic acid derivatives are known for their use as herbicides.
- **Antimicrobial and Antifungal Properties:** Some studies on substituted phenoxyacetic acids have indicated potential antibacterial and antifungal effects.

Due to the absence of specific studies on the target compound, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate its biological function and mechanism of action.

## Conclusion

"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester," with the IUPAC name methyl 2-(4-acetyl-2-methylphenoxy)acetate, is a compound for which specific experimental data is currently lacking in publicly accessible scientific literature. This guide has provided a systematic name and common synonyms and has offered a predictive overview of its properties and a plausible synthetic route based on the well-established chemistry of its structural analogs. The potential for biological activity, suggested by related compounds, indicates that this molecule could be a candidate for future investigation in agrochemical or pharmaceutical research. Further experimental studies are required to determine its precise physicochemical properties, validate the proposed synthesis, and explore its biological effects and mechanisms of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. 2-(4-chloro-2-methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 3. 2-(2-Methylphenoxy)acetic acid | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- To cite this document: BenchChem. ["Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066404#acetic-acid-2-4-acetyl-2-methylphenoxy-methyl-ester-iupac-name-and-synonyms]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)